molecular formula C18H16ClN3O2 B2988823 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 880794-93-4

2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2988823
CAS No.: 880794-93-4
M. Wt: 341.8
InChI Key: ABONZUVKEHVMFO-UHFFFAOYSA-N
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Description

2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

The exact mode of action of this compound is currently unknown. This can result in changes to the biochemical pathways within the cell .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, similar compounds have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .

Pharmacokinetics

Similar compounds have been found to have good bioavailability, suggesting that this compound may also be well-absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the body .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-3-22-10(2)8-14-16(18(22)23)15(13(9-20)17(21)24-14)11-4-6-12(19)7-5-11/h4-8,15H,3,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABONZUVKEHVMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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